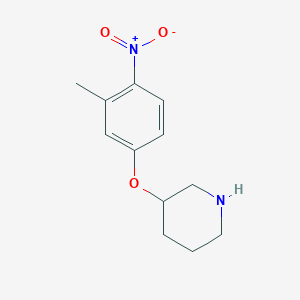
3-(3-Methyl-4-nitrophenoxy)piperidine
Vue d'ensemble
Description
3-(3-Methyl-4-nitrophenoxy)piperidine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Methyl-4-nitrophenoxy)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound contains a piperidine ring substituted with a 3-methyl-4-nitrophenoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group in the structure plays a crucial role in redox reactions, while the piperidine ring facilitates binding to various biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to modulation of metabolic pathways.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neurological pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antibacterial Activity
Studies indicate that piperidine derivatives have significant antibacterial properties. For example, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .
Antifungal Activity
The compound has also been evaluated for antifungal activity. Similar piperidine derivatives have demonstrated effectiveness against fungi such as Candida albicans, suggesting potential applications in treating fungal infections .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of piperidine derivatives on various cancer cell lines. For instance, structural modifications in piperidine compounds have been linked to enhanced antiproliferative activity against A549 and HCT-116 cell lines .
Case Studies
- Antimicrobial Efficacy : A study examining various piperidine derivatives found that modifications at specific positions significantly affected their antimicrobial efficacy. The presence of halogen substituents correlated with increased activity against bacterial strains .
- Enzyme Inhibition : Research on enzyme inhibitors based on piperidine scaffolds highlighted their potential as therapeutic agents targeting dihydrofolate reductase (DHFR), an important enzyme in folate metabolism .
Data Tables
| Biological Activity | MIC Range (μg/mL) | Target Organisms |
|---|---|---|
| Antibacterial | 32 - 512 | Staphylococcus aureus, Escherichia coli |
| Antifungal | 3.125 - 100 | Candida albicans |
| Cytotoxicity | Varies | A549, HCT-116 |
Applications in Medicine and Industry
The compound is not only of academic interest but also holds potential for practical applications:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting infectious diseases.
- Chemical Probes : Utilized in biochemical studies to investigate enzyme mechanisms and interactions with proteins.
Propriétés
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-10(4-5-12(9)14(15)16)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLDDZYJLPYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















